3-Benzylisoxazole-4-carbaldehyde
Overview
Description
Molecular Structure Analysis
The molecular structure of “3-Benzylisoxazole-4-carbaldehyde” would likely show the isoxazole ring, with the benzyl group attached to the third carbon and the formyl group attached to the fourth carbon .
Chemical Reactions Analysis
Isoxazole rings are involved in various chemical reactions. They can undergo electrophilic substitution at the 5-position and nucleophilic substitution at the 4-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Benzylisoxazole-4-carbaldehyde” would depend on its exact structure. Isoxazoles generally have good thermal stability and are resistant to hydrolysis .
Scientific Research Applications
Synthesis of Novel Compounds : 3-Benzylisoxazole-4-carbaldehyde has been utilized in the synthesis of various novel heterocycles, demonstrating its versatility as a precursor in chemical reactions. For instance, it was used in the synthesis of novel 3-(benzofur-2-yl)pyrazole-based heterocycles, highlighting its potential in creating new compounds with potential applications in medicinal chemistry (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Antioxidant and Anti-Inflammatory Activity : This compound has also been studied for its biological activities. A study synthesized a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluated them for antioxidant and anti-inflammatory activities. Some of these derivatives showed significant activity, suggesting potential therapeutic applications (Sudha, Subbaiah, & Mahalakshmi, 2021).
Applications in Organic Chemistry : The compound has been involved in various organic synthesis processes. For example, its reaction with 1,2-benzenediamine led to the formation of complex structures, showcasing its role in facilitating diverse chemical reactions (Rihs, Sigg, Hass, & Winkler, 1985).
Pharmaceutical Intermediate Synthesis : Its use in the synthesis of pharmaceutical intermediates has been noted, such as in the palladium-catalyzed synthesis of benzisoxazoles, which are valuable in the creation of pharmaceuticals (Duan et al., 2014).
Development of Fluorescence Molecular Rotors : It has been used in the development of fluorescence molecular rotors for viscosity sensing, indicating its potential in the field of material sciences (Telore, Satam, & Sekar, 2015).
Facilitating Oxidative and Thermal Routes : The compound has been utilized in oxidative and thermal routes to novel isoxazolopyridines, demonstrating its utility in complex chemical synthesis processes (Dyall, Maloney, Harvey, & Fulloon, 1996).
Future Directions
properties
IUPAC Name |
3-benzyl-1,2-oxazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-7-10-8-14-12-11(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDDBXPNSXGXKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-1,2-oxazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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